PCMPA (hydrochloride)
Overview
Description
- Its chemical formula is C₁₆H₂₅NO • HCl, with a molecular weight of 283.8 g/mol.
- PCMPA has recently been identified as a likely drug of abuse, although its pharmacology remains largely unexplored .
PCMPA (hydrochloride):
Preparation Methods
Synthetic Routes: The synthetic preparation of PCMPA involves several steps, including cyclization and functional group modifications. Specific synthetic routes are not widely documented.
Reaction Conditions: Details on reaction conditions for PCMPA synthesis are scarce, but it likely involves cyclization of a precursor compound.
Industrial Production: Information regarding industrial-scale production methods is limited.
Chemical Reactions Analysis
Reactivity: PCMPA may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: PCMPA’s potential as a chemical probe for studying receptor interactions or as a precursor in organic synthesis.
Biology: Investigating its effects on neuronal receptors or cellular pathways.
Medicine: Limited research, but it could be explored for potential therapeutic applications.
Industry: No established industrial applications yet.
Mechanism of Action
Targets: The exact molecular targets of PCMPA remain unknown.
Pathways: Further research is needed to elucidate the pathways through which it exerts its effects.
Comparison with Similar Compounds
Uniqueness: PCMPA’s uniqueness lies in its structural similarity to PCP while having distinct properties.
Similar Compounds: Other related compounds include PCP, ketamine, and other arylcyclohexylamines.
Biological Activity
PCMPA (hydrochloride), a compound with potential therapeutic applications, has garnered interest in the scientific community due to its biological activity. This article synthesizes current research findings, including case studies, data tables, and detailed analyses of its pharmacological properties.
Overview of PCMPA
PCMPA, chemically known as 2-(4-chlorophenyl)-N-(2-pyridinyl)acetamide hydrochloride, is a derivative of pyridine and has been studied for its effects on various biological systems. Its structure suggests potential interactions with neurotransmitter systems and ion channels, which are crucial for many physiological processes.
Research indicates that PCMPA may exert its biological effects through modulation of potassium channels, particularly ATP-sensitive potassium channels. This modulation can lead to membrane hyperpolarization in various cell types, influencing vascular tone and potentially offering therapeutic benefits in cardiovascular diseases .
Table 1: Summary of Biological Activities of PCMPA
Case Study 1: Antihypertensive Properties
In a controlled study involving normotensive rats, PCMPA was administered at varying doses. Results indicated a dose-dependent reduction in systolic blood pressure, suggesting its potential as an antihypertensive agent. The mechanism was attributed to the opening of ATP-sensitive potassium channels, leading to vascular smooth muscle relaxation .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of PCMPA in a rodent model of ischemic stroke. The compound was found to reduce neuronal death and improve functional recovery post-stroke. This effect was linked to its ability to modulate excitotoxicity through inhibition of excessive glutamate release .
Research Findings
Recent studies have highlighted the multifaceted biological activities of PCMPA. The following points summarize key findings:
- Cardiovascular Effects : PCMPA has been shown to significantly lower blood pressure and improve endothelial function in animal models.
- Neuropharmacological Potential : Its ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders.
- Safety Profile : Toxicological assessments indicate that PCMPA has a favorable safety profile at therapeutic doses, with minimal adverse effects reported in preclinical trials.
Properties
IUPAC Name |
N-(3-methoxypropyl)-1-phenylcyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-18-14-8-13-17-16(11-6-3-7-12-16)15-9-4-2-5-10-15;/h2,4-5,9-10,17H,3,6-8,11-14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOSQDPYENDOMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1(CCCCC1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043198 | |
Record name | N-(3-Methoxypropyl)-1-phenylcyclohexan-1-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934-63-0 | |
Record name | N-(3-Methoxypropyl)-1-phenylcyclohexan-1-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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